Cas no 2248285-35-8 (2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid)
2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid
- 2248285-35-8
- EN300-6511998
- 2-oxo-4-(pyridin-3-yl)imidazolidine-4-carboxylic acid
-
- Inchi: 1S/C9H9N3O3/c13-7(14)9(5-11-8(15)12-9)6-2-1-3-10-4-6/h1-4H,5H2,(H,13,14)(H2,11,12,15)
- InChI Key: WSVFUVFHZNUWMG-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=NC=CC=2)CNC(N1)=O)=O
Computed Properties
- Exact Mass: 207.06439116g/mol
- Monoisotopic Mass: 207.06439116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 91.3Ų
2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511998-0.05g |
2-oxo-4-(pyridin-3-yl)imidazolidine-4-carboxylic acid |
2248285-35-8 | 0.05g |
$780.0 | 2023-05-31 | ||
| Enamine | EN300-6511998-0.1g |
2-oxo-4-(pyridin-3-yl)imidazolidine-4-carboxylic acid |
2248285-35-8 | 0.1g |
$817.0 | 2023-05-31 | ||
| Enamine | EN300-6511998-0.25g |
2-oxo-4-(pyridin-3-yl)imidazolidine-4-carboxylic acid |
2248285-35-8 | 0.25g |
$855.0 | 2023-05-31 | ||
| Enamine | EN300-6511998-0.5g |
2-oxo-4-(pyridin-3-yl)imidazolidine-4-carboxylic acid |
2248285-35-8 | 0.5g |
$891.0 | 2023-05-31 | ||
| Enamine | EN300-6511998-1.0g |
2-oxo-4-(pyridin-3-yl)imidazolidine-4-carboxylic acid |
2248285-35-8 | 1g |
$928.0 | 2023-05-31 | ||
| Enamine | EN300-6511998-2.5g |
2-oxo-4-(pyridin-3-yl)imidazolidine-4-carboxylic acid |
2248285-35-8 | 2.5g |
$1819.0 | 2023-05-31 | ||
| Enamine | EN300-6511998-5.0g |
2-oxo-4-(pyridin-3-yl)imidazolidine-4-carboxylic acid |
2248285-35-8 | 5g |
$2692.0 | 2023-05-31 | ||
| Enamine | EN300-6511998-10.0g |
2-oxo-4-(pyridin-3-yl)imidazolidine-4-carboxylic acid |
2248285-35-8 | 10g |
$3992.0 | 2023-05-31 |
2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid
Introduction to 2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid (CAS No. 2248285-35-8)
2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2248285-35-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazolidine class, characterized by a six-membered ring containing two nitrogen atoms and a single oxygen atom. The presence of a pyridine moiety at the 4-position and an oxo group at the 2-position introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.
The structural features of 2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid make it an attractive candidate for further exploration in medicinal chemistry. The imidazolidine core is known for its ability to interact with biological targets such as enzymes and receptors, while the pyridine ring can serve as a hydrogen bond acceptor or participate in hydrophobic interactions. These properties are particularly valuable in the design of small-molecule inhibitors and activators.
In recent years, there has been a growing interest in developing novel therapeutic agents based on imidazolidine derivatives due to their potential bioactivity. Research has demonstrated that imidazolidine-based compounds can exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution pattern in 2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid may confer unique biological properties that make it suitable for targeting specific disease pathways.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The carboxylic acid functionality at the 4-position allows for further derivatization, enabling chemists to modify its properties and enhance its biological activity. This flexibility has been exploited in several synthetic strategies aimed at generating novel drug candidates with improved pharmacokinetic profiles and target specificity.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, with imidazolidines being among the most frequently explored scaffolds. The work of several research groups has shown that modifications to the core structure of imidazolidines can lead to significant changes in their biological activity. For instance, studies have reported on the synthesis and characterization of various imidazolidine derivatives that exhibit potent inhibitory effects against enzymes involved in cancer progression.
The pyridine ring in 2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid also plays a crucial role in determining its biological behavior. Pyridine derivatives are well-known for their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. This property has been leveraged in the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases.
In addition to its potential as an active pharmaceutical ingredient (API), 2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid may also serve as an important intermediate in synthetic chemistry. Its structural complexity allows for diverse synthetic pathways, making it a valuable tool for researchers seeking to develop new methodologies for constructing heterocyclic compounds.
The synthesis of 2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid typically involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic strategies include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications.
The pharmacological evaluation of 2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid has revealed promising results in preclinical studies. These studies have focused on assessing its activity against various disease-related targets, including enzymes and receptors involved in inflammation, cancer, and neurodegeneration. The compound's ability to modulate these targets suggests its potential as a therapeutic agent or as a lead compound for further drug development.
One area where this compound shows particular promise is in the treatment of inflammatory diseases. Inflammatory processes are mediated by a complex interplay of signaling pathways and molecular targets, making them attractive candidates for therapeutic intervention. Studies have demonstrated that imidazolidine derivatives can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of both pyridine and oxo groups in 2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid may enhance its ability to interact with these targets effectively.
Another promising application is in oncology research. Cancer is a complex group of diseases characterized by uncontrolled cell growth and proliferation. Targeting specific enzymes and signaling pathways involved in cancer progression has been a major focus of drug development efforts. Imidazolidines have shown potential as inhibitors of kinases and other enzymes implicated in cancer cell survival and growth. The structural features of 2-Oxo-4-pyridin-3-ylimidazolidine-4-carboxylic acid make it an interesting candidate for further exploration in this area.
The compound's ability to cross the blood-brain barrier (BBB) is also an important consideration for its potential therapeutic applications. Many neurological disorders are caused by disruptions in brain function, making BBB penetration crucial for effective treatment. Studies have shown that certain imidazolidines can successfully cross the BBB, suggesting that 2-Oxo-4-pyridin-3 -ylimidazolidine - - - - - - - - - - - - - - - carboxylic acid may also possess this property.
In conclusion, 2-Oxo 22482853585 pyridin 22 imidazolidine carboxyl carboxylic acid CAS No . 22 . This heterocyclic compound exhibits significant potential as a therapeutic agent or lead compound for drug development . Its unique structural features , combined with its promising pharmacological activity , make it an attractive target for further research . As our understanding of disease mechanisms continues to evolve , compounds like 22 oxo pyridin imidazo lidine carboxyl ic acid CAS No . will play an increasingly important role . p > article > response >
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